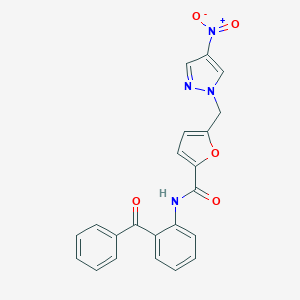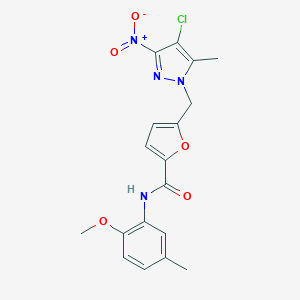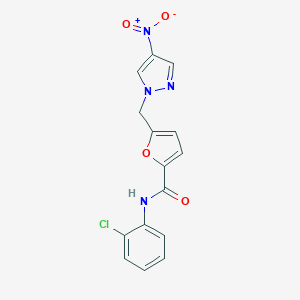![molecular formula C12H12BrN3O3S B213864 methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate, also known as BRD0705, is a chemical compound that belongs to the class of pyrazole derivatives. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers involved in regulating gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. Thus, BRD0705 has emerged as a promising lead compound for developing new therapeutics targeting BET proteins.
作用機序
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate acts as a competitive inhibitor of the bromodomain (BD) pockets of BET proteins, preventing their binding to acetylated histones and transcription factors. BET proteins are involved in the regulation of gene expression by recruiting transcriptional machinery to specific genomic loci. By inhibiting BET proteins, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate leads to the downregulation of various oncogenes and anti-inflammatory genes, including c-Myc, Bcl-2, IL-6, and TNF-α. This results in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate leads to the downregulation of various oncogenes, resulting in cell cycle arrest and apoptosis. In animal models of inflammation and cardiovascular diseases, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to reduce inflammation and improve cardiac function by downregulating pro-inflammatory cytokines and increasing anti-inflammatory cytokines. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of BET proteins in various biological processes. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been shown to have good pharmacokinetic properties, allowing for in vivo studies. However, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has some limitations for lab experiments. It is a relatively complex molecule to synthesize, requiring several steps and low overall yield. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has not been extensively studied in humans, and its safety profile is not well established.
将来の方向性
There are several future directions for the research on methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate. One potential application is in the development of new cancer therapeutics. methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has shown promising results in preclinical studies, and several derivatives of methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate are currently being developed as potential anticancer agents. Another potential application is in the treatment of inflammatory and cardiovascular diseases. methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has shown promising results in animal models of these diseases, and further studies are needed to evaluate its efficacy and safety in humans. Moreover, the development of new BET inhibitors with improved pharmacokinetic properties and selectivity is an active area of research.
合成法
The synthesis of methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate involves several steps, starting from commercially available starting materials. The first step involves the condensation of 4-bromo-1-ethyl-5-nitro-1H-pyrazole with ethyl 2-bromoacetate to form an intermediate. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is subsequently reacted with methyl 3-bromo-2-thiophenecarboxylate to yield the final product, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate. The overall yield of the synthesis is around 15%.
科学的研究の応用
Methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potent inhibitor of BET proteins, leading to the downregulation of various oncogenes and anti-inflammatory genes. methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has been tested in several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer, and has demonstrated significant antiproliferative effects. Moreover, methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate has also been tested in animal models of inflammation and cardiovascular diseases, showing promising results in reducing inflammation and improving cardiac function.
特性
製品名 |
methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate |
|---|---|
分子式 |
C12H12BrN3O3S |
分子量 |
358.21 g/mol |
IUPAC名 |
methyl 3-[(4-bromo-2-ethylpyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H12BrN3O3S/c1-3-16-9(7(13)6-14-16)11(17)15-8-4-5-20-10(8)12(18)19-2/h4-6H,3H2,1-2H3,(H,15,17) |
InChIキー |
WHQKQLOCAHOZPM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(SC=C2)C(=O)OC |
正規SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(SC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)
![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)

![3-(2-fluorophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B213788.png)


![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)